molecular formula C9H10ClNO B1372669 1-(3-Amino-4-chlorophenyl)propan-1-one CAS No. 56721-09-6

1-(3-Amino-4-chlorophenyl)propan-1-one

Cat. No. B1372669
CAS RN: 56721-09-6
M. Wt: 183.63 g/mol
InChI Key: KGKWQIUSYDDFMI-UHFFFAOYSA-N
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Description

1-(3-Amino-4-chlorophenyl)propan-1-one, also known as 3-amino-4-chlorophenyl propan-1-one and abbreviated as ACPC, is a synthetic organic compound with a wide range of applications in scientific research. This compound has been studied extensively due to its unique properties and potential applications in the laboratory.

Scientific Research Applications

Spectroscopic Characterization

1-(3-Amino-4-chlorophenyl)propan-1-one has been studied in the context of its spectroscopic characterization. This includes nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, gas chromatography–mass spectrometry, liquid chromatography–mass spectrometry, and X-ray crystallography. These techniques are crucial for understanding the chemical properties and purity of such compounds (Kuś et al., 2016).

Synthesis and Biological Properties

Research has focused on synthesizing derivatives of 1-(3-Amino-4-chlorophenyl)propan-1-one, exploring their potential biological properties. Some of these derivatives have shown anticonvulsive and n-cholinolytic activities, although they do not exhibit antibacterial activity (Papoyan et al., 2011).

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of 1-(3-Amino-4-chlorophenyl)propan-1-one derivatives with biological targets. These studies are instrumental in predicting the potential therapeutic applications of these compounds, including their inhibitory activity against specific proteins (ShanaParveen et al., 2016).

Discovery of Nonpeptide Agonists

This chemical has been identified in the discovery of nonpeptide agonists for specific receptors like the urotensin-II receptor. Such discoveries are significant for pharmacological research and drug development (Croston et al., 2002).

Crystallographic Studies

Crystallographic studies of 1-(3-Amino-4-chlorophenyl)propan-1-one and its derivatives provide insights into their molecular structures. Such studies are vital for understanding the compound's physical properties and potential applications in various fields (Asiri et al., 2011).

Schiff Base Synthesis

The compound has been used in the synthesis of Schiff bases, which have applications in various fields, including pharmaceuticals and materials science (Sharma et al., 2014).

Antitumor Activity

Some derivatives of 1-(3-Amino-4-chlorophenyl)propan-1-one have been synthesized and evaluated for their antitumor activities. Such research is essential for the development of new anticancer drugs (Hakobyan et al., 2020).

properties

IUPAC Name

1-(3-amino-4-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGKWQIUSYDDFMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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